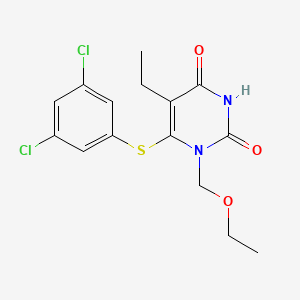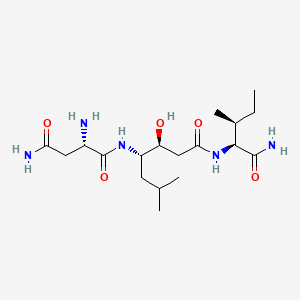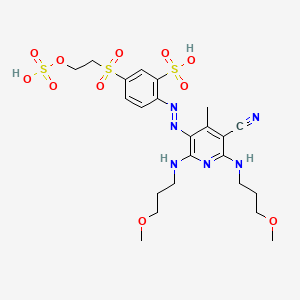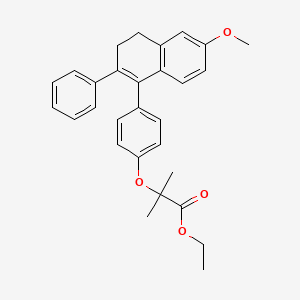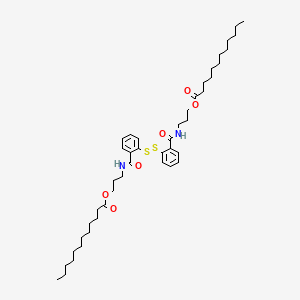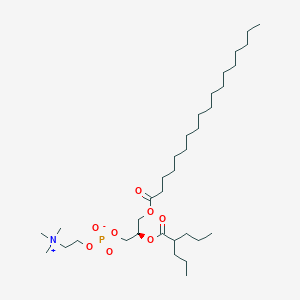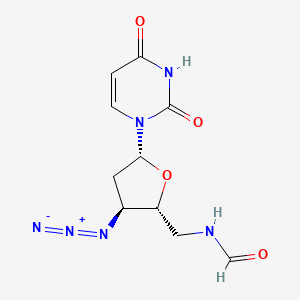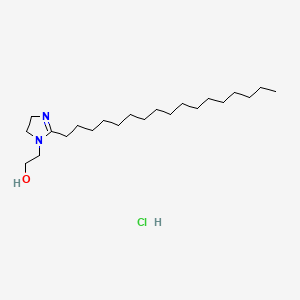
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride is a chemical compound with the molecular formula C20H40N2O·HCl. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride typically involves the reaction of heptadecylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an imidazoline intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid
Solvent: Alcohol or water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Mixing: Heptadecylamine and glyoxal are mixed in a reactor.
Reaction: The mixture is heated to the desired temperature in the presence of an acid catalyst.
Hydrolysis: The imidazoline intermediate is hydrolyzed to form the final product.
Purification: The product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imidazole derivatives with various functional groups
Reduction: Imidazoline derivatives
Substitution: Alkylated or acylated imidazole compounds
Wissenschaftliche Forschungsanwendungen
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential antimicrobial properties and its ability to disrupt bacterial cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This leads to the leakage of cellular contents and ultimately cell death. The molecular targets include:
Lipid Bilayers: Disruption of membrane integrity
Proteins: Interaction with membrane-bound proteins, affecting their function
Vergleich Mit ähnlichen Verbindungen
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride can be compared with other similar compounds, such as:
2-Heptadecyl-4,5-dihydro-1H-imidazole: Lacks the ethanol group, resulting in different solubility and reactivity.
2-Heptadecyl-2-imidazoline: Contains an imidazoline ring instead of imidazole, affecting its chemical properties.
2-Heptadecylglyoxalidine: Another derivative with distinct functional groups, leading to varied applications.
The uniqueness of this compound lies in its specific structure, which imparts unique surfactant properties and makes it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
94160-10-8 |
|---|---|
Molekularformel |
C22H45ClN2O |
Molekulargewicht |
389.1 g/mol |
IUPAC-Name |
2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C22H44N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;/h25H,2-21H2,1H3;1H |
InChI-Schlüssel |
LBEJEZHDEBDLKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12786611.png)
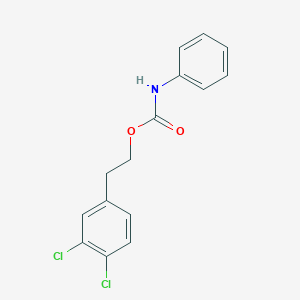
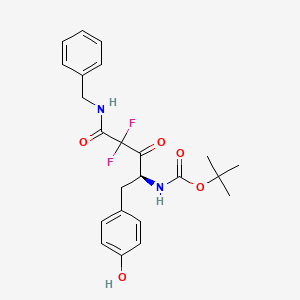
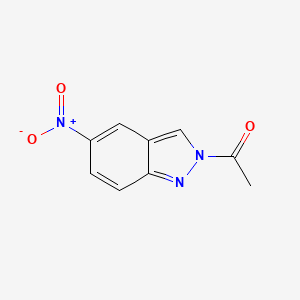
![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)
